Urea, 1,1'-vinylenebis(3-(p-tolyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)- typically involves the reaction of p-tolyl isocyanate with ethylene diamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)-.
Chemical Reactions Analysis
Types of Reactions
Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The p-tolyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)- exerts its effects involves interactions with specific molecular targets. The vinyl group allows for conjugation with various biomolecules, while the urea moieties can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Urea, 1,1’-vinylenebis(3-phenyl)-, (E)-: Similar structure but with phenyl groups instead of p-tolyl groups.
Urea, 1,1’-vinylenebis(3-(m-tolyl)-, (E)-: Similar structure but with m-tolyl groups instead of p-tolyl groups.
Uniqueness
Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)- is unique due to the presence of p-tolyl groups, which can influence its reactivity and interactions with other molecules. The vinyl bridge also imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
25524-54-3 |
---|---|
Molecular Formula |
C18H20N4O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-[(E)-2-[(4-methylphenyl)carbamoylamino]ethenyl]urea |
InChI |
InChI=1S/C18H20N4O2/c1-13-3-7-15(8-4-13)21-17(23)19-11-12-20-18(24)22-16-9-5-14(2)6-10-16/h3-12H,1-2H3,(H2,19,21,23)(H2,20,22,24)/b12-11+ |
InChI Key |
UBMZNZSLEQNUQS-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)N/C=C/NC(=O)NC2=CC=C(C=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC=CNC(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.